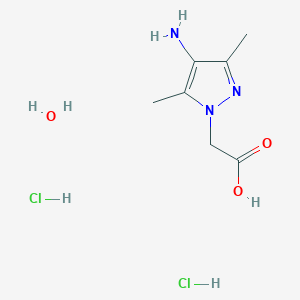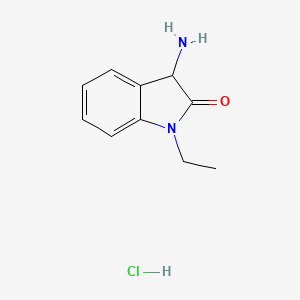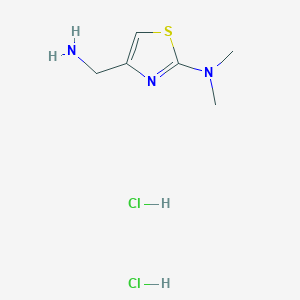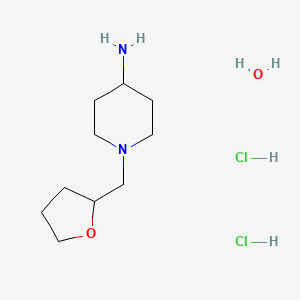
2-cyclopropyl-N-(6-hydroxy-6-methylheptan-2-yl)-1,3-benzoxazole-6-carboxamide
Overview
Description
2-cyclopropyl-N-(6-hydroxy-6-methylheptan-2-yl)-1,3-benzoxazole-6-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(6-hydroxy-6-methylheptan-2-yl)-1,3-benzoxazole-6-carboxamide typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.
Introduction of the Cyclopropyl Group: This step involves the alkylation of the benzoxazole core with a cyclopropyl halide under basic conditions.
Attachment of the Hydroxy-Methylheptan Group: This can be done through a nucleophilic substitution reaction where the benzoxazole derivative reacts with a suitable halogenated heptane derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the benzoxazole ring.
Scientific Research Applications
Chemistry
In chemistry, 2-cyclopropyl-N-(6-hydroxy-6-methylheptan-2-yl)-1,3-benzoxazole-6-carboxamide can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, benzoxazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and can be studied for its potential therapeutic applications.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate, particularly in the treatment of infectious diseases or cancer.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(6-hydroxy-6-methylheptan-2-yl)-1,3-benzoxazole-6-carboxamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-N-(6-hydroxy-6-methylheptan-2-yl)-1,3-benzoxazole-6-carboxamide
- 2-cyclopropyl-N-(6-hydroxy-6-methylheptan-2-yl)-1,3-benzothiazole-6-carboxamide
- 2-cyclopropyl-N-(6-hydroxy-6-methylheptan-2-yl)-1,3-benzimidazole-6-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzoxazole ring, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-cyclopropyl-N-(6-hydroxy-6-methylheptan-2-yl)-1,3-benzoxazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-12(5-4-10-19(2,3)23)20-17(22)14-8-9-15-16(11-14)24-18(21-15)13-6-7-13/h8-9,11-13,23H,4-7,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMGEVHQZVMEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC(=O)C1=CC2=C(C=C1)N=C(O2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride](/img/structure/B3807626.png)
![1-Cyclopentyl-4-[(methylamino)methyl]pyrrolidin-2-one, AldrichCPR](/img/structure/B3807630.png)


![2-{[6-(3-fluoro-4-methylphenyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B3807648.png)
![1-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3807651.png)


![2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3807689.png)

![[(2-Pyrrolidin-1-YL-1,3-thiazol-4-YL)methyl]amine dihydrochloride](/img/structure/B3807701.png)
![Ethyl 4-[1-[3-(oxazinan-2-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B3807719.png)

![{5-[4-(ethylamino)pyrimidin-2-yl]-2-fluorophenyl}methanol](/img/structure/B3807739.png)
